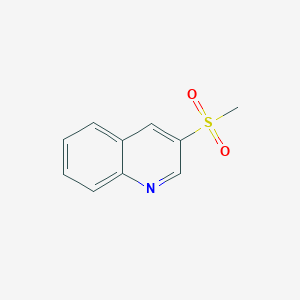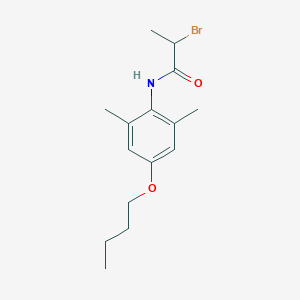
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is a complex organic compound with a unique structure that includes a cyclobutanol ring, a fluorophenyl group, and a dioxaborinan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol typically involves multiple steps:
Formation of the Dioxaborinan Moiety: This step involves the reaction of a boronic acid derivative with a diol to form the dioxaborinan ring.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with a suitable aryl halide.
Cyclobutanol Ring Formation: The final step involves the formation of the cyclobutanol ring, which can be achieved through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The dioxaborinan moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclobutanol ring can provide structural stability.
Comparación Con Compuestos Similares
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutanol
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl)cyclobutanol
Comparison: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its non-fluorinated analogs .
Propiedades
Número CAS |
1467060-17-8 |
|---|---|
Fórmula molecular |
C15H20BFO3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)9-19-16(20-10-14)12-5-4-11(8-13(12)17)15(18)6-3-7-15/h4-5,8,18H,3,6-7,9-10H2,1-2H3 |
Clave InChI |
IHRQBZLVCPSMJT-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C3(CCC3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B8595248.png)



![6-tert-Butyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8595283.png)

![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)





![2-{4-[(4-Chloroanilino)methyl]phenoxy}propan-1-ol](/img/structure/B8595325.png)
![2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane](/img/structure/B8595335.png)
